

Application Notes and Protocols for Fluorochrome-Conjugated OX-34 Antibodies

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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the use of fluorochrome-conjugated OX-34 antibodies, designed for the identification and characterization of rat CD2-positive cells. The OX-34 antibody is a mouse monoclonal antibody that specifically recognizes the rat CD2 antigen, a 50-54 kDa glycoprotein expressed on the surface of T cells and natural killer (NK) cells.^{[1][2]} This makes it an invaluable tool for immunological research and drug development in rat models.

Introduction to OX-34 Antibody

- Target: Rat CD2 (also known as T-cell surface antigen T11/Leu-5, LFA-2)^{[1][3]}
- Isotype: Mouse IgG2a^[2]
- Specificity: Reacts with a determinant on rat thymocytes and peripheral T-cells. It does not bind to B cells or peritoneal macrophages.^{[1][2]}
- Applications: Flow Cytometry, Immunohistochemistry (IHC), and Immunofluorescence (IF).

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for various applications. It is crucial to note that optimal conditions may vary depending on the specific

experimental setup, fluorochrome conjugate, and tissue type. Therefore, titration of the antibody is highly recommended for each new application.

Table 1: Flow Cytometry

Parameter	Recommendation
Cell Suspension	Single-cell suspension from spleen, lymph nodes, thymus, or peripheral blood
Antibody Concentration	0.5 - 1.0 µg per 1×10^6 cells in 100 µL
Incubation Time	20 - 30 minutes
Incubation Temperature	4°C (on ice)
Staining Buffer	Phosphate-Buffered Saline (PBS) with 1-2% Bovine Serum Albumin (BSA)

Table 2: Immunohistochemistry (Paraffin-Embedded Tissue)

Parameter	Recommendation
Tissue Fixation	10% Neutral Buffered Formalin
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0)
Antibody Concentration	5 - 25 µg/mL
Incubation Time	1 hour to overnight
Incubation Temperature	Room Temperature or 4°C
Detection System	Fluorochrome-conjugated secondary antibody or direct conjugate

Table 3: Immunofluorescence (Frozen Tissue)

Parameter	Recommendation
Tissue Fixation	Cold acetone or 4% paraformaldehyde
Antibody Concentration	5 - 20 µg/mL
Incubation Time	1 - 2 hours
Incubation Temperature	Room Temperature
Mounting Medium	Antifade mounting medium with DAPI

Experimental Protocols

Flow Cytometry Staining of Rat Splenocytes

This protocol outlines the steps for staining rat splenocytes with a fluorochrome-conjugated OX-34 antibody for flow cytometric analysis.

- Prepare a single-cell suspension of rat splenocytes in cold PBS containing 1% BSA.
- Count the cells and adjust the concentration to 1×10^7 cells/mL.
- Aliquot 100 µL of the cell suspension (1×10^6 cells) into individual fluorescence-activated cell sorting (FACS) tubes.
- Block Fc receptors by adding 1-2 µg of an Fc blocking antibody (e.g., anti-rat CD32) and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific binding.
- Add the fluorochrome-conjugated OX-34 antibody at the predetermined optimal concentration.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells by adding 2 mL of cold PBS with 1% BSA and centrifuge at 300-400 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 300-500 µL of staining buffer.
- Analyze the samples on a flow cytometer.

Immunohistochemistry of Paraffin-Embedded Rat Lymph Node

This protocol describes the procedure for staining paraffin-embedded rat lymph node sections.

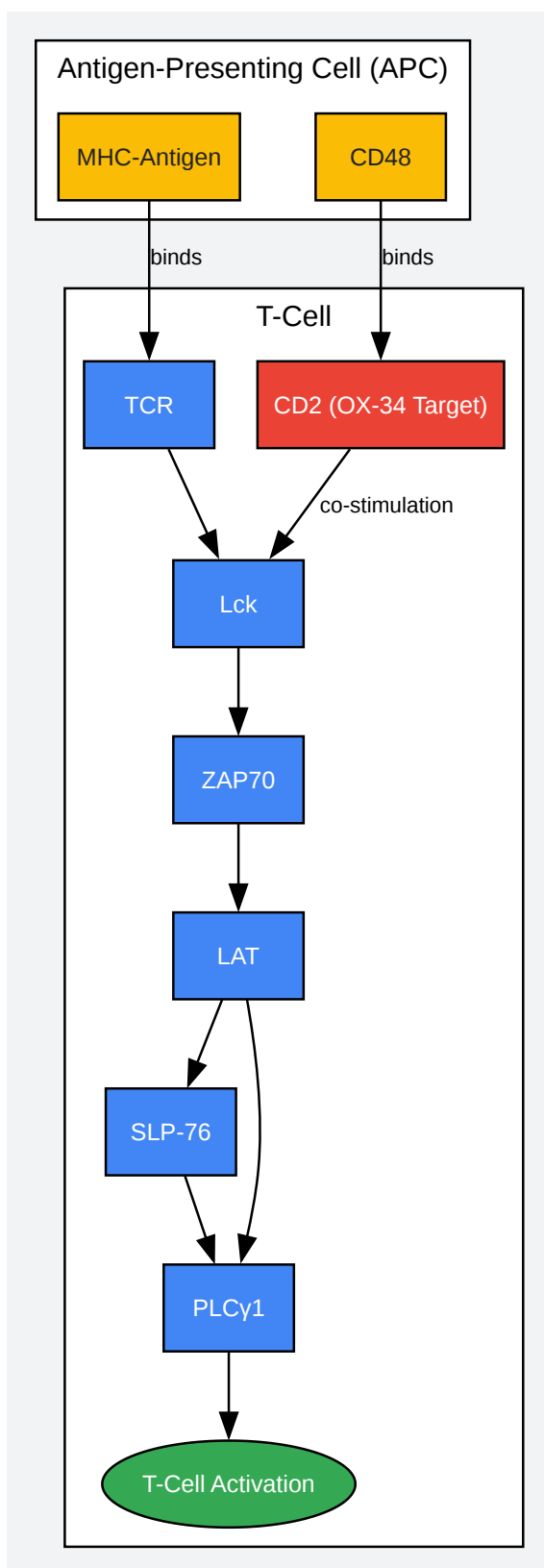
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
 - Rinse with distilled water.
- Antigen Retrieval:
 - Immerse slides in a pre-heated citrate buffer (10 mM, pH 6.0).
 - Heat in a microwave or water bath at 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature in the buffer.
- Blocking:
 - Wash slides with PBS.
 - Block endogenous peroxidase (if using a peroxidase-conjugated system) with 3% hydrogen peroxide for 10 minutes.
 - Block non-specific binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Dilute the fluorochrome-conjugated OX-34 antibody to its optimal concentration in the blocking buffer.
 - Incubate the slides with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

- Washing:
 - Wash slides with PBS (3 changes for 5 minutes each).
- Counterstaining and Mounting:
 - If a nuclear counterstain is desired, incubate with a suitable dye (e.g., DAPI).
 - Mount the coverslip with an aqueous mounting medium.
- Imaging:
 - Visualize the staining using a fluorescence microscope.

Visualizations

Rat CD2 Signaling Pathway

The OX-34 antibody targets the CD2 molecule on T-cells. Ligation of CD2, in conjunction with T-cell receptor (TCR) signaling, contributes to T-cell activation. The diagram below illustrates a simplified overview of the CD2 signaling cascade. CD2 interacts with its ligand, CD48, on antigen-presenting cells (APCs), leading to the recruitment of intracellular signaling molecules and co-stimulation of the T-cell.

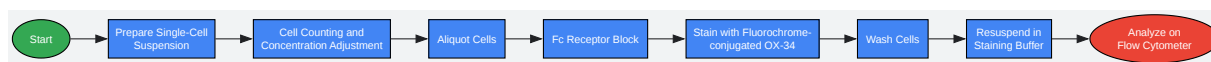


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Caption: Simplified CD2 signaling pathway in rat T-cells.

Experimental Workflow for Flow Cytometry

The following diagram outlines the key steps in the flow cytometry protocol for staining rat splenocytes with a fluorochrome-conjugated OX-34 antibody.

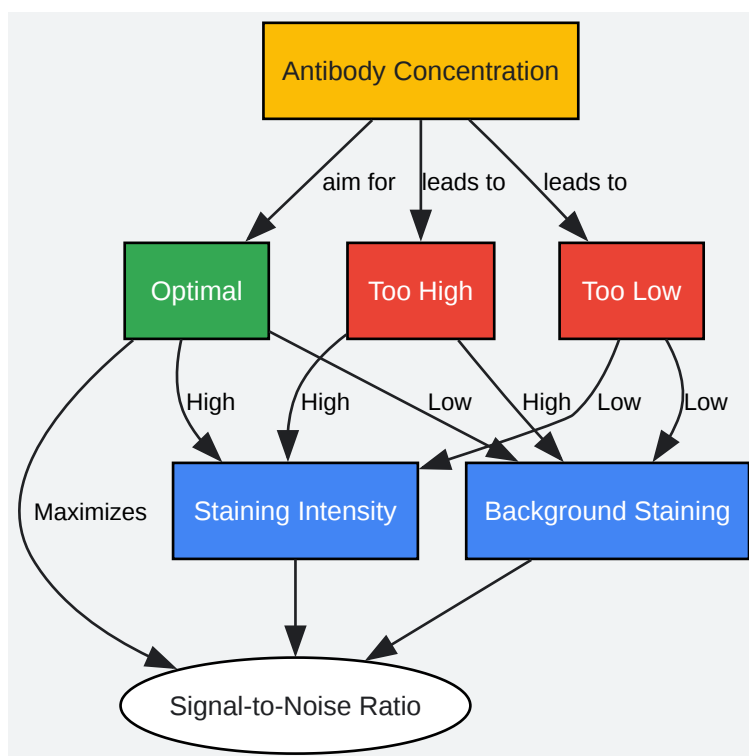


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Caption: Workflow for flow cytometry using OX-34 antibody.

Logical Relationship for Antibody Titration

Proper antibody titration is essential for obtaining optimal staining results with a high signal-to-noise ratio. This diagram illustrates the logical relationship in determining the optimal antibody concentration.



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Caption: Logic for determining optimal antibody concentration.

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- 3. CD2 (rat) [phosphosite.org]
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